molecular formula C18H21ClN2O4S B2816557 3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448056-58-3

3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2816557
CAS No.: 1448056-58-3
M. Wt: 396.89
InChI Key: MZJXIMQOZPKIRE-UHFFFAOYSA-N
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Description

3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C18H21ClN2O4S and its molecular weight is 396.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this reaction are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-2-((1-((2-ethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine are related to the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that the stability of organoboron compounds, which are highly valuable building blocks in organic synthesis, can be a factor influencing the bioavailability .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

The action environment can influence the efficacy and stability of this compound. Additionally, the properties of the boron reagents used in the Suzuki–Miyaura coupling reaction can be tailored for application under specific conditions .

Properties

IUPAC Name

3-chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-2-24-16-7-3-4-8-17(16)26(22,23)21-12-9-14(10-13-21)25-18-15(19)6-5-11-20-18/h3-8,11,14H,2,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJXIMQOZPKIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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